

Deoxyenterocin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deoxyenterocin*

Cat. No.: *B15602271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyenterocin, a polyketide natural product, is a key biosynthetic precursor to the potent antibiotic enterocin. Its complex, highly oxygenated tricyclic structure, featuring a 2-oxabicyclo[3.3.1]nonane skeleton, has made it a molecule of significant interest in natural product chemistry and antibiotic research. This technical guide provides a comprehensive overview of the chemical structure, total synthesis, and known biological activities of **deoxyenterocin**, with a focus on its potential as an antibacterial agent.

Chemical Structure and Properties

Deoxyenterocin is a polyketide with the molecular formula $C_{22}H_{20}O_9$. Its systematic IUPAC name is (1*R*,3*S*,6*R*,7*S*,8*R*,9*S*)-3-benzoyl-1,8,9-trihydroxy-6-(4-methoxy-6-oxo-6*H*-pyran-2-yl)-2,4-dioxabicyclo[3.3.1]nonan-7-one. The molecule possesses a complex, highly oxygenated tricyclic core, which presents a significant challenge for synthetic chemists.

Property	Value
Molecular Formula	C ₂₂ H ₂₀ O ₉
Molecular Weight	428.39 g/mol
IUPAC Name	(1R,3S,6R,7S,8R,9S)-3-benzoyl-1,8,9-trihydroxy-6-(4-methoxy-6-oxo-6H-pyran-2-yl)-2,4-dioxabicyclo[3.3.1]nonan-7-one
PubChem CID	10860551
CAS Number	108605-51-2

Total Synthesis of (-)-5-Deoxyenterocin

The first total synthesis of **(-)-5-deoxyenterocin** was a notable achievement in organic chemistry, providing a pathway to access this complex molecule for further study.^{[1][2][3]} The synthesis is a multi-step process that involves the strategic formation of key stereocenters and the construction of the challenging tricyclic ring system.

Experimental Protocol: Key Synthetic Steps

The synthesis of **(-)-5-deoxyenterocin** has been accomplished through a biomimetic approach.^{[1][3]} While a detailed, step-by-step protocol is beyond the scope of this guide, the key transformations are outlined below. The synthesis begins with simpler, commercially available starting materials and employs a series of stereoselective reactions to build the complex carbon skeleton.

A key step in the synthesis involves a biomimetic twofold intramolecular aldol reaction to construct the tricyclic core.^{[1][3]} This reaction mimics the proposed biosynthetic pathway of enterocin. The synthesis also features a diastereoselective hydroxylation and other carefully controlled transformations to install the correct stereochemistry at multiple chiral centers.^{[1][3]}

The overall synthetic sequence is lengthy and requires rigorous purification at each step to obtain the final product in high purity. The complexity of the synthesis has historically limited the availability of **deoxyenterocin** for extensive biological evaluation.^[4]

Antibacterial Activity

Deoxyenterocin has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.^[4] However, a comprehensive evaluation of its antibacterial spectrum has been hampered by its limited availability.

Quantitative Data on Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) values for **deoxyenterocin** against a wide range of bacterial strains are not extensively reported in the peer-reviewed literature. One study reported that a fluorinated derivative, 19-fluoro-5-**deoxyenterocin**, exhibited moderate activity against *Staphylococcus aureus* and methicillin-resistant *Staphylococcus aureus* (MRSA), with MIC values of 4 µg/mL for both strains.^[5] While this provides an indication of the potential of the **deoxyenterocin** scaffold, further studies with the natural, unmodified compound are necessary to fully characterize its antibacterial profile.

Bacterial Strain	Compound	MIC (µg/mL)	Reference
<i>Staphylococcus aureus</i>	19-fluoro-5- deoxyenterocin	4	[5]
Methicillin-resistant <i>S. aureus</i> (MRSA)	19-fluoro-5- deoxyenterocin	4	[5]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of **deoxyenterocin** has not yet been fully elucidated. As a polyketide, it is plausible that its mode of action is similar to other compounds in this class, which are known to interfere with various essential cellular processes in bacteria.

Potential Mechanisms of Action of Polyketide Antibiotics

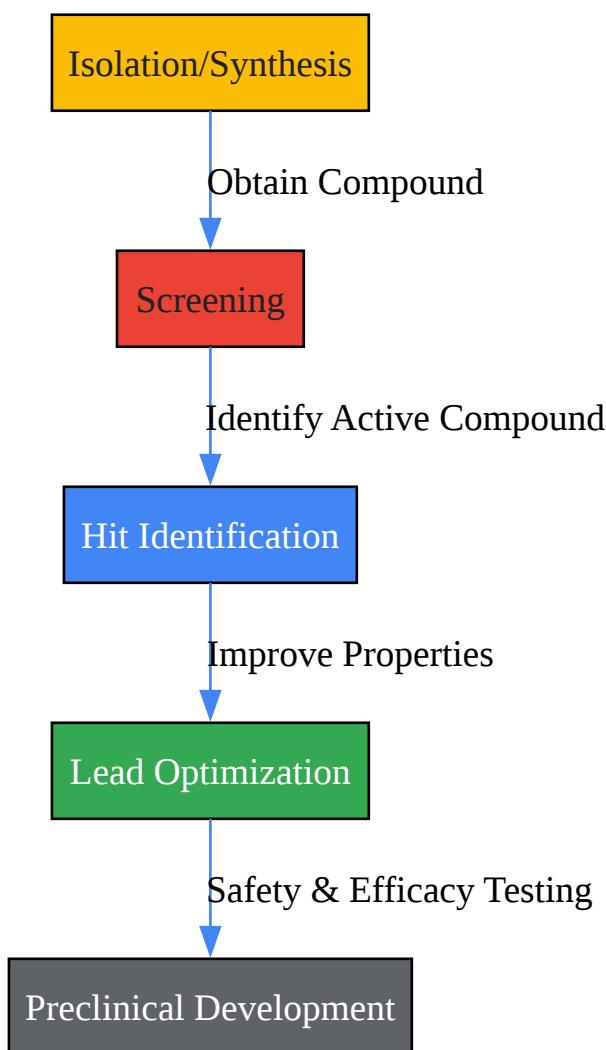
Polyketides represent a diverse class of natural products with a wide range of biological activities. Their mechanisms of action are varied and can include:

- Inhibition of Protein Synthesis: Some polyketides, such as macrolides, bind to the bacterial ribosome and inhibit protein synthesis.

- Disruption of Cell Membrane Integrity: Certain polyketides can insert into and disrupt the bacterial cell membrane, leading to cell death.
- Inhibition of Nucleic Acid Synthesis: Some polyketides can interfere with DNA replication or transcription.
- Inhibition of Cell Wall Synthesis: Although less common for polyketides, some may inhibit steps in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Given that **deoxyenterocin** is a biosynthetic precursor to enterocin, which has known antibiotic activity, it is possible that it shares a similar mechanism of action or acts on a related target. However, without specific experimental data, any proposed mechanism for **deoxyenterocin** remains speculative.

Signaling Pathways


There is currently no information available in the scientific literature regarding specific signaling pathways that are modulated by **deoxyenterocin**. Further research is required to identify the molecular targets of this compound and to understand its effects on bacterial signaling cascades.

Experimental Workflows and Logical Relationships

Biosynthetic Pathway of Enterocin

Deoxyenterocin is a key intermediate in the biosynthetic pathway of enterocin. Understanding this pathway provides a logical framework for the production of **deoxyenterocin** and its derivatives. The biosynthesis is accomplished by a type II polyketide synthase (PKS) system.

[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deoxyenterocin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602271#what-is-the-chemical-structure-of-deoxyenterocin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com